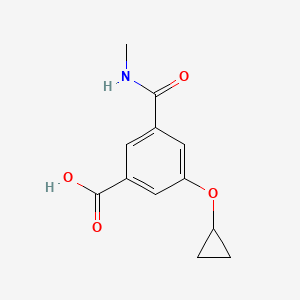
3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid, featuring a cyclopropoxy group and a methylcarbamoyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid typically involves the following steps:
Formation of the cyclopropoxy group: This can be achieved by reacting a suitable precursor with cyclopropyl alcohol under acidic conditions.
Introduction of the methylcarbamoyl group: This step involves the reaction of the intermediate compound with methyl isocyanate or a similar reagent.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
- Use of continuous flow reactors for efficient mixing and heat transfer.
- Implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated benzoic acids, nitrobenzoic acids.
科学的研究の応用
3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylcarbamoyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
3-Cyclopropoxy-benzoic acid: Lacks the methylcarbamoyl group, which may result in different chemical and biological properties.
3-Methoxycarbonyl-5-methylbenzoic acid: Contains a methoxycarbonyl group instead of the cyclopropoxy group, leading to variations in reactivity and applications.
Uniqueness: 3-Cyclopropoxy-5-(methylcarbamoyl)benzoic acid is unique due to the presence of both cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
3-cyclopropyloxy-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-11(14)7-4-8(12(15)16)6-10(5-7)17-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
ZLLOJKNQCCZMPZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC(=C1)OC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


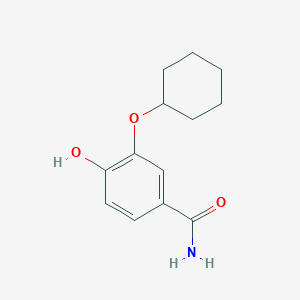
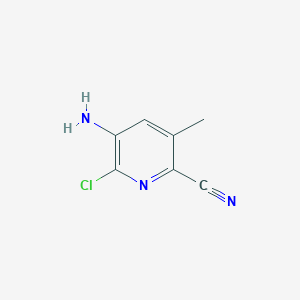
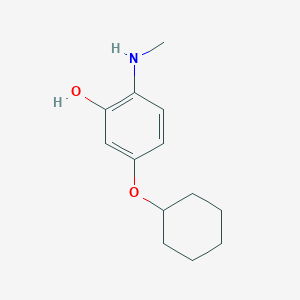
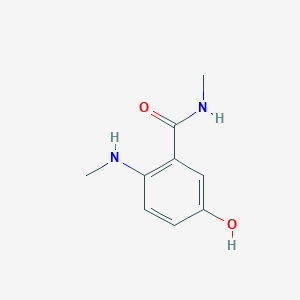
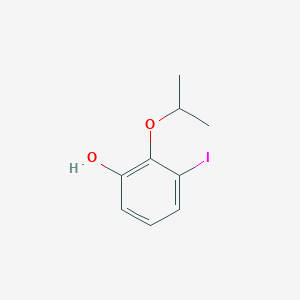

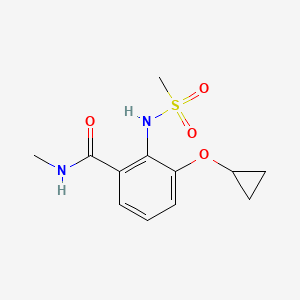
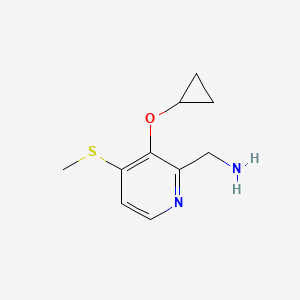

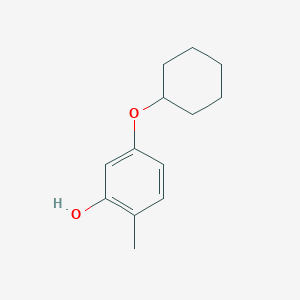
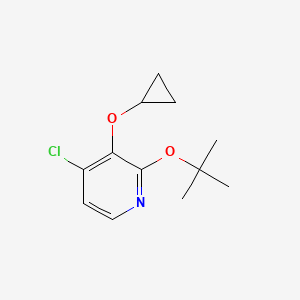
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

